Comparison of Calculated Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) with Deprotected Analog
Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate exhibits a calculated XLogP3 value of 3.3, representing a meaningful increase in lipophilicity compared to its deprotected analog 4-(4-methylbenzoyl)piperidine (CAS 74130-04-4, predicted XLogP3 ≈1.5-2.0 based on the absence of the Boc moiety) [1]. The TPSA of 46.6 Ų for the protected compound contrasts with approximately 29-35 Ų for the deprotected secondary amine (calculated based on removal of the carbamate oxygen atoms) [1]. This lipophilicity differential directly influences chromatographic retention time, membrane permeability prediction, and solubility behavior in organic-aqueous partitioning during purification.
| Evidence Dimension | Calculated lipophilicity (XLogP3) and TPSA |
|---|---|
| Target Compound Data | XLogP3: 3.3; TPSA: 46.6 Ų |
| Comparator Or Baseline | 4-(4-methylbenzoyl)piperidine (CAS 74130-04-4): predicted XLogP3 ~1.5-2.0 (estimated); TPSA ~29-35 Ų (estimated) |
| Quantified Difference | ΔXLogP3 ≈ +1.3 to +1.8; ΔTPSA ≈ +11.6 to +17.6 Ų |
| Conditions | Calculated using XLogP3 method (PubChem) and Ertl TPSA algorithm |
Why This Matters
The quantifiable lipophilicity difference affects solubility, permeability predictions, and chromatographic behavior, directly impacting lead optimization decisions and purification protocol design.
- [1] PubChem. tert-Butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate. CID: 20622729. View Source
